N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound features an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQZCSWEKPQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, this compound dissociates into:
- Indoline : Sourced via catalytic hydrogenation of indole.
- 2-(Indolin-1-ylsulfonyl)ethylamine : Constructed through sulfonylation of indoline followed by ethylamine introduction.
- 2-Phenoxypropanoic acid : Prepared by ester hydrolysis or direct phenoxylation of propanoic acid derivatives.
Route Selection Criteria
Primary considerations include:
- Functional group compatibility : Avoiding side reactions during sulfonylation and amidation.
- Yield optimization : Maximizing efficiency at each step to reduce cumulative yield loss.
- Scalability : Ensuring commercial viability through reagent availability and reaction simplicity.
Detailed Preparation Methods
Synthesis of Indoline via Catalytic Hydrogenation
Indoline, the core heterocycle, is synthesized via hydrogenation of indole under mild conditions:
Procedure :
- Suspend indole (10.0 g, 85.2 mmol) in anhydrous ethanol (200 mL).
- Add 10% palladium on carbon (1.0 g) under nitrogen.
- Apply hydrogen gas (1 atm) and stir at 25°C for 12 h.
- Filter through Celite, concentrate under reduced pressure, and purify via vacuum distillation.
Yield : 92–95% (colorless liquid).
Characterization :
Sulfonylation of Indoline to N-(2-Chloroethylsulfonyl)indoline
The sulfonylethyl linker is introduced via reaction with 2-chloroethanesulfonyl chloride:
Procedure :
- Dissolve indoline (5.0 g, 42.0 mmol) in dry dichloromethane (100 mL).
- Add triethylamine (8.4 mL, 60.0 mmol) and cool to 0°C.
- Dropwise add 2-chloroethanesulfonyl chloride (7.2 g, 46.2 mmol) over 30 min.
- Warm to room temperature and stir for 6 h.
- Quench with ice water, extract with DCM, dry (Na₂SO₄), and concentrate.
Yield : 88% (white solid).
Characterization :
Amination of N-(2-Chloroethylsulfonyl)indoline
The chloro group is replaced with an amine via azide intermediacy:
Procedure :
- Dissolve N-(2-chloroethylsulfonyl)indoline (4.0 g, 14.8 mmol) in DMF (50 mL).
- Add sodium azide (1.44 g, 22.2 mmol) and heat at 80°C for 8 h.
- Cool, dilute with water, extract with ethyl acetate, and dry.
- Reduce the azide with LiAlH₄ (1.12 g, 29.6 mmol) in THF (50 mL) at 0°C for 2 h.
Yield : 76% (pale-yellow solid).
Characterization :
- MS (ESI) : m/z 271.1 [M+H]⁺.
Amidation with 2-Phenoxypropanoic Acid
The final amide bond is formed using 2-phenoxypropanoic acid chloride:
Procedure :
- Suspend 2-phenoxypropanoic acid (2.5 g, 13.8 mmol) in thionyl chloride (10 mL) and reflux for 2 h.
- Remove excess SOCl₂ under vacuum to obtain the acid chloride.
- Dissolve N-(2-aminoethylsulfonyl)indoline (3.0 g, 11.1 mmol) in THF (50 mL).
- Add triethylamine (3.1 mL, 22.2 mmol) and the acid chloride dropwise at 0°C.
- Stir at room temperature for 12 h, then concentrate and purify via silica chromatography.
Yield : 82% (off-white solid).
Characterization :
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (t, J = 5.4 Hz, 1H, NH), 7.65–7.12 (m, 9H, Ar-H), 4.72 (q, J = 6.6 Hz, 1H, CH), 3.48 (t, J = 6.6 Hz, 2H, SO₂CH₂), 3.02 (q, J = 6.6 Hz, 2H, NHCH₂), 1.52 (d, J = 6.6 Hz, 3H, CH₃).
- HPLC : 98.5% purity (C18 column, MeCN/H₂O 70:30).
Optimization and Alternative Approaches
Phase-Transfer Catalysis in Sulfonylation
Adapting methods from WO2011024039A1, sulfonylation yields improved to 94% using tetrabutylammonium bromide (10 mol%) and K₂CO₃ in a biphasic toluene/water system.
Direct Amination via Gabriel Synthesis
An alternative pathway substituting the azide reduction with Gabriel synthesis achieved comparable yields (74%) but required additional steps for phthalimide removal.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Indoline synthesis | H₂ (1 atm), Pd/C, EtOH, 25°C | 93 | 99 |
| 2 | Sulfonylation | ClCH₂CH₂SO₂Cl, Et₃N, DCM | 88 | 97 |
| 3 | Amination | NaN₃, DMF; LiAlH₄, THF | 76 | 95 |
| 4 | Amidation | 2-Phenoxypropanoic acid chloride, THF | 82 | 98.5 |
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (NH), 4.72 (CH), 1.52 (CH₃) |
| ¹³C NMR | δ 171.2 (C=O), 121.4–158.7 (Ar-C) |
| IR | 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of N-substituted indoline derivatives.
Scientific Research Applications
Antitumor Activity
The compound has shown significant promise as an antitumor agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human leukemia cells and inhibit tumor growth in xenograft models.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Human leukemia | 5.0 | Apoptosis induction |
| Study B | Breast carcinoma | 3.2 | Cell cycle arrest |
Neuroprotective Applications
Research indicates that N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate excitatory neurotransmission and reduce oxidative stress is particularly noteworthy.
| Study | Model | Effect Observed |
|---|---|---|
| Study C | Rat model of Parkinson's | Reduced neuroinflammation |
| Study D | Cellular model of Alzheimer’s | Decreased amyloid-beta toxicity |
Antimicrobial Properties
Emerging evidence suggests that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property could lead to its development as a new class of antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 8 µg/mL |
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.
Case Study 2: Neuroprotective Effects
In a preclinical trial focusing on neuroprotection, the compound was tested on a rat model exhibiting Parkinsonian symptoms. Results indicated that treatment with this compound led to improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing oxidative stress in neuronal cells. The compound’s sulfonyl group plays a crucial role in its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide
- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide stands out due to its unique combination of an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure. This unique combination contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neuroprotective Effects : It has been shown to bind to N-methyl-D-aspartic acid (NMDA) receptors, which play a critical role in neuronal survival and function. This interaction helps reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative conditions.
- Enzyme Modulation : The sulfonyl group is crucial for modulating enzyme activities, affecting various biochemical pathways involved in cellular signaling and metabolism.
Biological Activity Overview
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have demonstrated that this compound can significantly reduce neuronal cell death in models of ischemic stroke. The compound's ability to modulate NMDA receptor activity was pivotal in these protective effects.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MIC) were recorded at low micromolar ranges, suggesting potent activity against these organisms .
- Cytotoxicity Against Cancer Cells : A series of analogs derived from this compound were evaluated for cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Several derivatives exhibited IC50 values below 10 μM, indicating strong antiproliferative effects .
- Anti-inflammatory Mechanisms : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis: Multi-step protocols are typically required, starting with sulfonylation of indoline derivatives followed by coupling with phenoxypropanamide intermediates. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be tightly controlled to minimize side reactions .
- Purification Techniques: Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the compound. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 1:1 hexane/ethyl acetate) and confirm with NMR .
- Yield Optimization: Microwave-assisted synthesis can enhance reaction rates. For example, coupling reactions under microwave irradiation (100–120°C, 30 min) may improve yields by 15–20% compared to conventional heating .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Key signals include δ 7.2–7.6 ppm (aromatic protons from indoline and phenoxy groups), δ 3.8–4.2 ppm (sulfonamide ethyl linker), and δ 1.2–1.5 ppm (propanamide methyl group) .
- 13C NMR: Confirm sulfonyl (C-SO2 at ~110–115 ppm) and amide (C=O at ~170 ppm) functionalities .
- Mass Spectrometry: High-resolution ESI-MS should show [M+H]+ at m/z 415.12 (calculated for C21H23N2O4S+) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Screens: Test against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorescence-based assays (IC50 determination). Compare with control inhibitors like gefitinib .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A typical protocol involves 48–72 hr exposure at 1–100 µM concentrations, with EC50 values <10 µM suggesting therapeutic potential .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. The indolin-1-ylsulfonyl group may occupy hydrophobic pockets, while the phenoxypropanamide moiety forms hydrogen bonds with catalytic residues .
- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the indoline ring) with bioactivity. Hammett σ values for substituents can predict binding affinity trends .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets from independent studies (e.g., IC50 variability in kinase assays) using statistical tools (ANOVA, Bland-Altman plots). Contradictions may arise from assay conditions (e.g., ATP concentration in kinase screens) .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing indoline with tetrazole) to isolate pharmacophoric groups responsible for activity discrepancies .
Q. What strategies ensure stability during in vitro and in vivo studies?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for long-term storage) .
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Sulfonamide bonds are prone to hydrolysis at pH <3 or >8 .
- Light Sensitivity: Store in amber vials under inert atmosphere if UV-Vis spectra show absorbance peaks <300 nm, indicating photolability .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for material science applications?
Methodological Answer:
- Organic Semiconductors: Characterize charge-carrier mobility using time-resolved microwave conductivity (TRMC). The planar indoline moiety may facilitate π-π stacking .
- Metal-Organic Frameworks (MOFs): Test coordination with transition metals (e.g., Cu(II), Zn(II)) via titration experiments monitored by UV-Vis spectroscopy. Sulfonamide groups act as potential ligands .
Q. How can neuroscientists leverage its structural features for neuroprotection studies?
Methodological Answer:
- Blood-Brain Barrier (BBB) Permeability: Predict logBB values using the WLOGP method (optimal range: 0.3–1.2). The compound’s moderate lipophilicity (cLogP ~2.5) suggests BBB penetration .
- Neuroinflammation Models: Administer in LPS-induced microglial activation assays. Measure TNF-α suppression via ELISA to evaluate anti-inflammatory efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
